An In-depth Technical Guide to the Chemical Properties of 6-Hydroxy-5-decanone
An In-depth Technical Guide to the Chemical Properties of 6-Hydroxy-5-decanone
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the chemical properties of 6-Hydroxy-5-decanone. This document is meticulously crafted for researchers, scientists, and professionals in drug development who require a deep and practical understanding of this versatile α-hydroxy ketone. Our approach transcends a mere recitation of facts; instead, we delve into the causality behind its chemical behavior, offering field-proven insights to empower your research and development endeavors. The protocols and data presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Molecular Architecture and Physicochemical Profile
6-Hydroxy-5-decanone, also known as valeroin, is an organic molecule belonging to the α-hydroxy ketone (or acyloin) class of compounds.[1] Its structure features a ten-carbon aliphatic chain with a ketone functional group at the 5-position and a hydroxyl group on the adjacent (alpha) carbon, the 6-position.[2] This arrangement of functional groups is the cornerstone of its chemical reactivity and potential applications.
The fundamental properties of 6-Hydroxy-5-decanone are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O₂ | [2] |
| Molecular Weight | 172.27 g/mol | [2] |
| CAS Number | 6540-98-3 | [2] |
| IUPAC Name | 6-hydroxydecan-5-one | [2] |
| Boiling Point | 213.25 °C (estimated) | [3] |
| Flash Point | 84.90 °C (estimated) | [3] |
| logP (o/w) | 2.758 (estimated) | [3] |
Synthesis and Purification: A Practical Approach
While specific literature detailing a singular, optimized synthesis of 6-Hydroxy-5-decanone is sparse, its α-hydroxy ketone motif points towards well-established synthetic strategies. The Acyloin condensation of esters is a classic and effective method for the preparation of such compounds.[4][5][6][7]
Proposed Synthesis via Acyloin Condensation
The Acyloin condensation involves the reductive coupling of two carboxylic esters using metallic sodium.[4] For the synthesis of 6-Hydroxy-5-decanone, the logical starting material would be an ester of pentanoic acid, such as ethyl pentanoate.
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Experimental Protocol:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The entire apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: Dry toluene is added to the flask, followed by finely dispersed sodium metal. The mixture is heated to reflux with vigorous stirring to maintain a fine suspension of sodium.
-
Ester Addition: A solution of ethyl pentanoate in dry toluene is added dropwise from the dropping funnel to the refluxing suspension over a period of several hours.
-
Reaction Monitoring: The reaction progress is monitored by the disappearance of the starting ester, which can be tracked by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching and Work-up: After the reaction is complete, the mixture is cooled to room temperature, and any excess sodium is carefully quenched by the slow addition of ethanol. The resulting mixture is then poured into a beaker containing ice and water. The aqueous layer is acidified with a dilute mineral acid (e.g., HCl or H₂SO₄).
-
Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Purification by Column Chromatography
The crude 6-Hydroxy-5-decanone is typically purified by flash column chromatography on silica gel.[8][9]
Protocol:
-
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude product is dissolved in a minimal amount of the elution solvent and loaded onto the column.
-
Elution: The product is eluted using a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent. The polarity of the eluent is gradually increased to facilitate the separation of the desired product from less polar impurities and any unreacted starting materials.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure 6-Hydroxy-5-decanone.
-
Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified product.
Spectroscopic Elucidation
The structural identity and purity of 6-Hydroxy-5-decanone are unequivocally confirmed through a combination of spectroscopic techniques.[10]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The expected chemical shifts and multiplicities are crucial for structural verification.
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (C1, C10) | 0.9 | Triplet | 6H |
| -CH₂- (C2, C9) | 1.3 | Sextet | 4H |
| -CH₂- (C3, C8) | 1.5 | Quintet | 4H |
| -CH₂-C=O (C4) | 2.4 | Triplet | 2H |
| -OH | Variable (broad singlet) | Singlet | 1H |
| -CH(OH)- (C6) | 4.1 | Triplet | 1H |
Note: The exact chemical shifts and coupling constants can be influenced by the solvent and concentration.[11]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
| -CH₃ (C1, C10) | ~14 |
| -CH₂- (C2, C9) | ~22 |
| -CH₂- (C3, C8) | ~27 |
| -CH₂- (C4) | ~35 |
| -CH(OH)- (C6) | ~75 |
| C=O (C5) | ~210 |
Note: The carbonyl carbon (C5) will appear significantly downfield due to the deshielding effect of the oxygen atom.[12][13]
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups present in 6-Hydroxy-5-decanone.[14]
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (alcohol) | 3600 - 3200 | Strong, broad band indicative of hydrogen bonding.[15][16][17] |
| C-H (alkane) | 3000 - 2850 | Medium to strong, sharp bands. |
| C=O (ketone) | 1725 - 1705 | Strong, sharp band characteristic of a saturated ketone.[15] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
The fragmentation of α-hydroxy ketones is often characterized by α-cleavage adjacent to the carbonyl group.[18][19][20][21][22] This would lead to the formation of characteristic acylium ions. The loss of water from the molecular ion is also a common fragmentation pathway for alcohols.
Chemical Reactivity and Potential Applications
The chemical behavior of 6-Hydroxy-5-decanone is dictated by the interplay between its hydroxyl and ketone functionalities.
Reactivity of the α-Hydroxy Ketone Moiety
-
Oxidation: The secondary alcohol can be oxidized to a 1,2-diketone using mild oxidizing agents.[1][23]
-
Reduction: The ketone can be reduced to a secondary alcohol, forming a 1,2-diol.[1][23]
-
Rearrangement: Under basic or acidic conditions, α-hydroxy ketones can undergo rearrangement reactions.[1][23]
-
Tautomerism and Enolization: The presence of α-hydrogens allows for tautomerization to the enol form, which can be important in its reactivity.
Applications in Drug Development and Organic Synthesis
α-Hydroxy ketones are valuable intermediates in organic synthesis and drug development.[24][25] Their bifunctional nature allows for a wide range of chemical transformations.
-
Chiral Building Blocks: The hydroxyl group can be used to introduce chirality, making them useful synthons for the asymmetric synthesis of more complex molecules.[26][27]
-
Precursors to Bioactive Molecules: The α-hydroxy ketone motif is found in various natural products and biologically active compounds.[28][29][30] Long-chain hydroxy ketones, in particular, have been identified in natural sources and may possess interesting biological activities.[29]
Conclusion
6-Hydroxy-5-decanone represents a molecule of significant interest due to its versatile α-hydroxy ketone functional group. This guide has provided a comprehensive overview of its chemical properties, including a plausible and detailed synthetic and purification protocol, a thorough analysis of its spectroscopic characteristics, and an insightful discussion of its reactivity and potential applications. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers, facilitating further exploration and innovation in the fields of organic synthesis and drug discovery.
References
-
The Good Scents Company. (n.d.). 6-hydroxy-5-decanone. Retrieved from [Link]
-
chemeurope.com. (n.d.). Acyloin. Retrieved from [Link]
-
Wikipedia. (2023). Acyloin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 110894, 5-Decanone, 6-hydroxy-. Retrieved from [Link]
- Palomo, C., Oiarbide, M., & García, J. M. (2012). α-Hydroxy ketones as useful templates in asymmetric reactions. Chemical Society Reviews, 41(12), 4150-4164.
-
ResearchGate. (n.d.). a -Hydroxy ketones as building blocks for several active compounds. Retrieved from [Link]
- Juntunen, S. (2008). Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. OuluREPO.
- Palomo, C., Oiarbide, M., & García, J. M. (2012). α-Hydroxy ketones as useful templates in asymmetric reactions. RSC Publishing.
-
Wikipedia. (2023). Acyloin condensation. Retrieved from [Link]
-
Course Hero. (n.d.). 1. Acyloin Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral cyclic hydroxy ketones in total synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acyloin Condensation. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Acyloin Condensation. Retrieved from [Link]
- Laue, T., & Plagens, A. (2005). Acyloin Ester Condensation. In Named Organic Reactions (pp. 1-2). John Wiley & Sons, Ltd.
-
National Center for Biotechnology Information. (2008). Organocatalytic Enantioselective Synthesis of α-Hydroxy Phosphonates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Valuable derivatives obtained from α‐hydroxy ketones. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600 MHz, CDCl3) and e 1H NMR spectra found in the literature (1H 300 MHz, DMSO-d6) for 7,10,11,12-Tetrahydro-10,10-dimethyl-7- phenylbenzo[c] acridin-8(9H)-one (C1). Retrieved from [Link]
-
Beaudry Research Group. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. Retrieved from [Link]
-
American Chemical Society. (2025). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. Retrieved from [Link]
-
ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. [Link]
-
SIELC Technologies. (n.d.). Separation of Hydroxyacetone on Newcrom R1 HPLC column. Retrieved from [Link]
-
SpectraBase. (n.d.). 6-Hydroxy-5-decanone. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
chemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
-
MDPI. (2023). A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. Retrieved from [Link]
-
University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubMed. (1971). Naturally occurring long-chain beta-hydroxyketones. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Hydroxy ketones – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 110894, 5-Decanone, 6-hydroxy-. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
Sources
- 1. Acyloin - Wikipedia [en.wikipedia.org]
- 2. 5-Decanone, 6-hydroxy- | C10H20O2 | CID 110894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 5. bspublications.net [bspublications.net]
- 6. Acyloin Condensation [organic-chemistry.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Separation of Hydroxyacetone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. orgsyn.org [orgsyn.org]
- 10. spectrabase.com [spectrabase.com]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 14. 5-Decanone, 6-hydroxy-(27620-76-4) IR Spectrum [chemicalbook.com]
- 15. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Acyloin [chemeurope.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. α-Hydroxy ketones as useful templates in asymmetric reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Naturally occurring long-chain beta-hydroxyketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. taylorandfrancis.com [taylorandfrancis.com]
